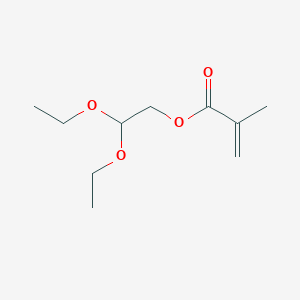![molecular formula C11H21NO B8654617 2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)
2-[(Diethylamino)methyl]cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Diethylamino)methyl]cyclohexanone is an organic compound with the molecular formula C11H21NO It is a derivative of cyclohexanone, where the ketone group is substituted with a diethylaminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
2-[(Diethylamino)methyl]cyclohexanone can be synthesized through a Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde, and diethylamine. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by extraction and purified by distillation or recrystallization.
Cyclohexanone: reacts with and in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-[(Diethylamino)methyl]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
2-[(Diethylamino)methyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesics and anesthetics.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 2-[(Diethylamino)methyl]cyclohexanone involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 2-[(Dimethylamino)methyl]cyclohexanone
- 2-[(Methylamino)methyl]cyclohexanone
- 2-[(Ethylamino)methyl]cyclohexanone
Uniqueness
2-[(Diethylamino)methyl]cyclohexanone is unique due to the presence of the diethylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
2-(diethylaminomethyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H21NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h10H,3-9H2,1-2H3 |
InChIキー |
LTBLMYLXXFMMIY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1CCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-thieno[3,2-b]pyridin-5-ylethanol](/img/structure/B8654544.png)



![2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine](/img/structure/B8654581.png)




![3-Methyl-N-{[(pent-4-en-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8654627.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8654629.png)



